molecular formula C19H19NOS B11765724 2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11765724
M. Wt: 309.4 g/mol
InChI Key: IRJONVGGKZESAO-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the benzoyl group via acylation reactions. The thiobenzaldehyde moiety can be introduced through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohol derivatives

    Substitution Products: Various substituted benzoyl or thiobenzaldehyde derivatives

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its combination of a pyrrolidine ring, benzoyl group, and thiobenzaldehyde moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(18-10-4-2-8-16(18)14-22)17-9-3-1-7-15(17)13-20-11-5-6-12-20/h1-4,7-10,14H,5-6,11-13H2

InChI Key

IRJONVGGKZESAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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